4-Cyclopropyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Lipophilicity Drug-likeness Lead optimization

4-Cyclopropyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 2223046-73-7) is a heteroaryl pinacol boronic ester building block featuring a trisubstituted pyridine core with a cyclopropyl group at the 4-position, a fluorine atom at the 2-position, and a pinacol boronic ester at the 6-position. With a molecular weight of 263.12 g/mol (C₁₄H₁₉BFNO₂), a computed LogP of 2.40, and a topological polar surface area (TPSA) of 31.35 Ų, it is positioned within drug-like chemical space and is supplied at a certified purity of 98% (HPLC).

Molecular Formula C14H19BFNO2
Molecular Weight 263.12 g/mol
Cat. No. B13113469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Molecular FormulaC14H19BFNO2
Molecular Weight263.12 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)F)C3CC3
InChIInChI=1S/C14H19BFNO2/c1-13(2)14(3,4)19-15(18-13)11-7-10(9-5-6-9)8-12(16)17-11/h7-9H,5-6H2,1-4H3
InChIKeyMSSBJKDJRWNRFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine – Physicochemical Identity & Supplier-Grade Specifications


4-Cyclopropyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 2223046-73-7) is a heteroaryl pinacol boronic ester building block featuring a trisubstituted pyridine core with a cyclopropyl group at the 4-position, a fluorine atom at the 2-position, and a pinacol boronic ester at the 6-position . With a molecular weight of 263.12 g/mol (C₁₄H₁₉BFNO₂), a computed LogP of 2.40, and a topological polar surface area (TPSA) of 31.35 Ų, it is positioned within drug-like chemical space and is supplied at a certified purity of 98% (HPLC) [1]. The compound belongs to a class of fluorinated cyclopropyl pyridine boronates that serve as strategic intermediates for Suzuki–Miyaura cross-coupling reactions in medicinal chemistry and agrochemical discovery programs [2].

Why 4-Cyclopropyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Cannot Be Replaced by Simpler Pyridine Boronic Esters


Pyridine-derived boronic esters are critical yet underutilized building blocks in drug discovery precisely because of the instability and protodeboronation tendencies that plague many members of this class [1]. The target compound uniquely combines three structural features—a 2-fluoro substituent that modulates pyridine basicity and metabolic soft-spot protection, a 4-cyclopropyl group that confers conformational restriction and enhanced lipophilicity, and a 6-pinacol boronic ester that enables Suzuki–Miyaura coupling while offering greater hydrolytic stability than the corresponding free boronic acid [2][3]. Simple replacement with a non-fluorinated analog (e.g., 6-cyclopropylpyridine-3-boronic acid pinacol ester, CAS 893567-09-4) sacrifices the metabolic and electronic benefits of fluorine, while substitution with a non-cyclopropyl variant (e.g., 2-fluoro-6-pyridineboronic acid pinacol ester, CAS 842136-58-7) eliminates the conformational and lipophilicity advantages of the cyclopropyl group. Even the free boronic acid counterpart (CAS 2225176-17-8) introduces different stability and handling considerations that can affect coupling efficiency and reproducibility in parallel synthesis workflows [2].

Quantitative Differentiation Evidence for 4-Cyclopropyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Versus Closest Analogs


LogP Differentiation: Enhanced Lipophilicity Versus Non-Cyclopropyl and Non-Fluorinated Analogs

The target compound exhibits a computed LogP of 2.40, which is substantially higher than its closest non-cyclopropyl analog, 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 842136-58-7, LogP = 1.52), and its non-fluorinated analog, 6-cyclopropylpyridine-3-boronic acid pinacol ester (CAS 893567-09-4, LogP = 2.26), as well as the unsubstituted parent pyridine-4-boronic acid pinacol ester (CAS 181219-01-2, LogP = 1.38) [1][2]. This LogP increase of +0.88 over the non-cyclopropyl variant and +0.14 over the non-fluorinated analog is consistent with the additive lipophilicity contributions of the cyclopropyl group (π ≈ +0.9) and the C-F bond introduction on the pyridine ring, and places the compound in the favorable LogP range (1–3) associated with balanced permeability and aqueous solubility for oral drug candidates [3].

Lipophilicity Drug-likeness Lead optimization

Purity Advantage: 98% HPLC-Grade Versus 95% Standard for Non-Cyclopropyl Analog

The target compound is supplied with a certified purity specification of 98% (HPLC), compared to the typical 95% purity specification for the analogous non-cyclopropyl variant 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 842136-58-7) as listed by multiple major suppliers . This 3-percentage-point increase in nominal purity reduces the maximum potential impurity burden from 5% to 2%, which is a meaningful difference for parallel synthesis libraries where cumulative impurity effects can confound biological assay interpretation [1].

Building block quality Suzuki coupling efficiency Reproducibility

Structural Differentiation: Unique 4-Cyclopropyl-2-Fluoro-6-BPin Substitution Pattern Versus Positional Isomers

Among pyridine boronic esters sharing the same molecular formula (C₁₄H₁₉BFNO₂, MW 263.12), the target compound occupies a unique regiochemical space with the boronic ester at the 6-position, fluorine at the 2-position, and cyclopropyl at the 4-position. The closest positional isomer, 5-cyclopropyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 2223051-97-4), places the boronic ester at the 3-position rather than the 6-position [1]. In pyridine-based drug discovery, the vector of attachment for Suzuki coupling determines the exit trajectory of the biaryl bond in the final target molecule, and even subtle changes in substitution pattern can produce dramatic differences in biochemical target engagement, as demonstrated in modular teraryl-based α-helix mimetic programs where 5-pyridine boronic acid pinacol ester regioisomers produced distinct biological profiles [2].

Regiochemistry Structure-activity relationships Medicinal chemistry

Fluorine Substituent Effect: Enhanced Metabolic Stability and Modulated Pyridine Basicity

The 2-fluoro substituent on the pyridine ring serves dual functions that are absent in non-fluorinated comparators such as 6-cyclopropylpyridine-3-boronic acid pinacol ester (CAS 893567-09-4). First, fluorine at the 2-position significantly lowers the pKa of the pyridine nitrogen (estimated reduction of ~2–3 pKa units relative to unsubstituted pyridine, pKa ≈ 5.2, based on 2-fluoropyridine precedent), which reduces CYP450-mediated N-oxidation and improves metabolic stability of downstream coupled products [1]. Second, the electron-withdrawing effect of fluorine activates the pyridine ring toward oxidative addition in Pd-catalyzed cross-coupling when used in the reverse sense (as the halide partner), while also reducing protodeboronation rates of the boronic ester by decreasing electron density at the ipso carbon . This fluorine effect is absent in non-fluorinated cyclopropyl pyridine boronic esters and represents a class-level advantage supported by recent advances in fluorine-containing pyridine drug discovery [2].

Metabolic stability CYP inhibition pKa modulation

Pinacol Ester Stability Advantage Versus Free Boronic Acid Counterpart

The pinacol boronic ester form of the target compound (CAS 2223046-73-7) offers distinct handling and stability advantages over its free boronic acid counterpart, 2-fluoro-6-(cyclopropyl)pyridine-4-boronic acid (CAS 2225176-17-8). The free boronic acid is supplied at only 95% purity and requires storage at -20°C under sealed, dry conditions to minimize protodeboronation . In contrast, the pinacol ester is available at 98% purity and benefits from the steric protection of the pinacol diol, which reduces the rate of hydrolytic deboronation—a phenomenon documented for 2-heteroaryl and polyfluorinated boronic acids that are exceptionally prone to protodeboronation [1]. This stability differential is particularly relevant for automated library synthesis platforms where on-deck stability of building blocks directly impacts coupling efficiency and reproducibility [2].

Boronic ester stability Protodeboronation Suzuki-Miyaura coupling

Molecular Complexity and Drug-Likeness: Additive Contributions of Cyclopropyl and Fluoro Substituents

The target compound incorporates a cyclopropyl group that increases the fraction of sp³-hybridized carbons (Fsp³) relative to fully aromatic pyridine boronic esters. While exact Fsp³ values require calculation from the SMILES structure, the cyclopropyl substituent and the pinacol ester collectively contribute non-aromatic carbon atoms that raise Fsp³ above that of the unsubstituted pyridine-4-boronic acid pinacol ester (CAS 181219-01-2, which has an Fsp³ of 0.36 from the pinacol group alone) [1]. The combination of increased Fsp³ and moderated LogP (2.40) positions the compound favorably within lead-like chemical space as defined by physicochemical property guidelines, where compounds with Fsp³ ≥ 0.30 and LogP ≤ 3 have been correlated with higher clinical success rates [2].

Fraction sp³ Molecular complexity Lead-likeness

Optimal Application Scenarios for 4-Cyclopropyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Based on Evidence


Suzuki–Miyaura Cross-Coupling for Lead Optimization in Kinase and GPCR Programs

This building block is optimally deployed as the boronic ester partner in Pd-catalyzed Suzuki–Miyaura cross-coupling with heteroaryl halides or triflates to construct biaryl linkages at the 6-position of the pyridine ring. The 2-fluoro substituent confers reduced pyridine basicity and metabolic protection, while the 4-cyclopropyl group introduces conformational restriction and favorable lipophilicity (LogP 2.40) [1]. Medicinal chemistry programs targeting kinases, GPCRs, or other targets where pyridine-containing biaryl motifs are privileged scaffolds stand to benefit, particularly when the 6-position attachment vector is required by the target binding site geometry [2].

Parallel Library Synthesis and High-Throughput Experimentation (HTE)

The 98% purity specification and pinacol ester stability profile make this compound suitable for automated parallel synthesis platforms where building block quality directly determines library success rates. Unlike the free boronic acid counterpart (CAS 2225176-17-8, 95% purity, -20°C storage), the pinacol ester can be handled under ambient conditions with reduced protodeboronation risk . This reduces workflow complexity and improves the reproducibility of coupling reactions across diverse aryl/heteroaryl halide partners, as demonstrated in integrated physicochemical and ADME profiling workflows for pyridine-fused building blocks [3].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The compound's balanced physicochemical properties (MW 263.12, LogP 2.40, TPSA 31.35 Ų, 0 H-bond donors) position it within fragment-like and lead-like chemical space . The cyclopropyl and fluoro substituents increase three-dimensional character (elevated Fsp³) relative to planar pyridine boronic esters, making the compound an attractive building block for fragment growing or DEL library construction where scaffold diversity and favorable physicochemical properties are correlated with higher hit-to-lead success rates [4].

Agrochemical Intermediate for Fluorinated Pyridine-Containing Active Ingredients

Fluorinated pyridine derivatives are prevalent in modern agrochemical active ingredients, where the fluorine atom improves metabolic stability in planta and the cyclopropyl group modulates lipophilicity for optimal cuticle penetration. This building block enables direct installation of the 4-cyclopropyl-2-fluoro-6-pyridyl motif via Suzuki coupling, providing access to proprietary chemical space in fungicide, herbicide, or insecticide discovery programs where pyridine-based scaffolds with specific substitution patterns are under active investigation [1].

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